molecular formula C7H5BF2O3 B2978389 3,5-Difluoro-4-formylphenylboronic acid CAS No. 870718-11-9

3,5-Difluoro-4-formylphenylboronic acid

Cat. No.: B2978389
CAS No.: 870718-11-9
M. Wt: 185.92
InChI Key: XWZOKATWICIEMU-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

3,5-Difluoro-4-formylphenylboronic acid is primarily used as a reactant in the preparation of pyrazolopyrimidinamine derivatives . These derivatives act as inhibitors of tyrosine and phosphinositide kinases , which play crucial roles in cell signaling and are often targets for cancer therapy .

Mode of Action

The compound is also used in the Suzuki–Miyaura (SM) cross-coupling reaction . In this reaction, the compound, as an organoboron reagent, participates in a transmetalation process with a palladium (II) complex . This process involves the transfer of an organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the pharmaceutical industry . The reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .

Pharmacokinetics

Like other boronic acids, it is likely to have good bioavailability due to its stability and the relatively mild reaction conditions of the suzuki–miyaura cross-coupling .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires a palladium catalyst and a base . The choice of these, as well as the temperature and solvent, can significantly affect the reaction’s efficiency . Additionally, the compound should be handled in a well-ventilated place and personal protective equipment should be used to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

It is known that boronic acids, such as 3,5-Difluoro-4-formylphenylboronic acid, are often used as reactants in the preparation of various biochemical compounds . For example, they are used in the preparation of pyrazolopyrimidinamine derivatives, which act as tyrosine and phosphinositide kinase inhibitors . These inhibitors can interact with enzymes and proteins, altering their function and potentially influencing biochemical reactions.

Cellular Effects

It is plausible that the compound could influence cell function through its role in the synthesis of kinase inhibitors, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that boronic acids can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of organoboron compounds to palladium, which could potentially influence the activity of biomolecules and alter gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that boronic acids are generally stable and readily prepared , suggesting that this compound may also exhibit these properties.

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. As a boronic acid derivative, it may be involved in reactions with diols, a common class of organic compounds that includes sugars .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-formylphenylboronic acid typically involves the reaction of 3,5-difluorobenzaldehyde with a boronic acid derivative under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is performed under mild conditions, making it suitable for the synthesis of various boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-formylphenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield carboxylic acids or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluoro-4-formylphenylboronic acid is unique due to the presence of both fluorine atoms and a formyl group, which enhance its reactivity and specificity in various chemical reactions. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and in biochemical research .

Properties

IUPAC Name

(3,5-difluoro-4-formylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZOKATWICIEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C=O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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